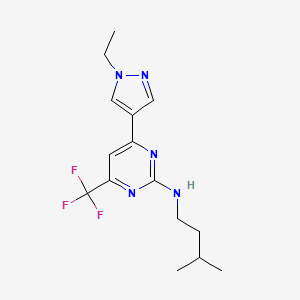
4-(1-ethyl-1H-pyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine is a complex organic compound that belongs to the class of heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds . The pyrimidine ring can be synthesized via condensation reactions involving amidines and β-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles or electrophiles (e.g., halogens, alkylating agents) . Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .
科学研究应用
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.
Agrochemistry: It can be used in the development of new agrochemicals, such as herbicides and pesticides.
Materials Science: The compound’s unique structure makes it suitable for use in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects . The trifluoromethyl group and the heterocyclic rings play a crucial role in determining the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
- N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine
Uniqueness
N-[4-(1-Ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-isopentylamine is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the pyrazole and pyrimidine rings contribute to its biological activity and versatility .
属性
分子式 |
C15H20F3N5 |
|---|---|
分子量 |
327.35 g/mol |
IUPAC 名称 |
4-(1-ethylpyrazol-4-yl)-N-(3-methylbutyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H20F3N5/c1-4-23-9-11(8-20-23)12-7-13(15(16,17)18)22-14(21-12)19-6-5-10(2)3/h7-10H,4-6H2,1-3H3,(H,19,21,22) |
InChI 键 |
WWSSVQITEKLZDB-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCC(C)C)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-benzyl-N-(3-chlorophenyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926099.png)
![N-[4-chloro-1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzamide](/img/structure/B14926101.png)
![N-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926108.png)
![ethyl 2-({[3-(difluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetyl}amino)-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B14926123.png)
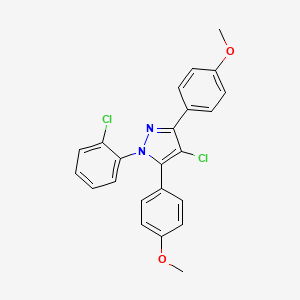
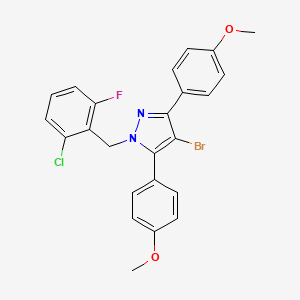
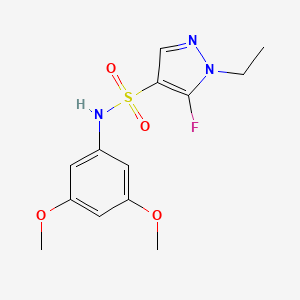
![6-(4-fluorophenyl)-3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926139.png)
![1,3-dimethyl-6-(thiophen-2-yl)-N-{1-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926145.png)
![N-(2,3-dimethoxyphenyl)-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926154.png)
![N-benzyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B14926159.png)
![2-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B14926161.png)
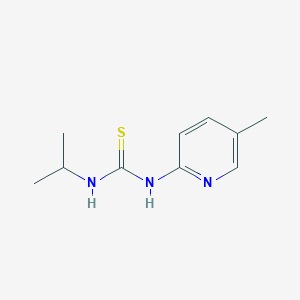
![2-{4-[(4-ethoxyphenyl)sulfonyl]piperazin-1-yl}-N-phenylacetamide](/img/structure/B14926181.png)
